molecular formula C20H21NO5 B14942631 Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate

Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate

Katalognummer: B14942631
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: ZHGRCJXQOMCQNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE is a complex organic compound that features a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole group is known for its presence in many biologically active molecules, which often exhibit a wide range of pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE typically involves multiple steps. One common method starts with the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate. This intermediate is then subjected to further reactions to introduce the amino and phenyl groups, ultimately yielding the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as column chromatography and recrystallization are essential to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition can lead to reduced inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE is unique due to its specific structural features, such as the combination of a benzodioxole moiety with an amino phenyl acetate group. This unique structure contributes to its distinct pharmacological and chemical properties, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C20H21NO5

Molekulargewicht

355.4 g/mol

IUPAC-Name

ethyl 2-[4-[[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino]phenyl]acetate

InChI

InChI=1S/C20H21NO5/c1-2-24-20(23)11-14-3-6-16(7-4-14)21-10-9-17(22)15-5-8-18-19(12-15)26-13-25-18/h3-8,12,21H,2,9-11,13H2,1H3

InChI-Schlüssel

ZHGRCJXQOMCQNU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.